2,7-Dichloro-4-nitrobenzo[d]thiazole
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Overview
Description
2,7-Dichloro-4-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound’s structure consists of a benzothiazole ring substituted with chlorine atoms at positions 2 and 7 and a nitro group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-nitrobenzo[d]thiazole typically involves the reaction of 2,7-dichlorobenzothiazole with nitric acid under controlled conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid, and the temperature is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzothiazoles.
Reduction: Formation of 2,7-dichloro-4-aminobenzo[d]thiazole.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
2,7-Dichloro-4-nitrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Agriculture: Employed in the development of agrochemicals such as fungicides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-nitrobenzo[d]thiazole
- 2,6-Dichloro-4-nitrobenzo[d]thiazole
- 2,7-Dichloro-5-nitrobenzo[d]thiazole
Uniqueness
2,7-Dichloro-4-nitrobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 7 and a nitro group at position 4 makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H2Cl2N2O2S |
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Molecular Weight |
249.07 g/mol |
IUPAC Name |
2,7-dichloro-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H |
InChI Key |
NVGAFHACYDNXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)Cl |
Origin of Product |
United States |
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